2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide
Overview
Description
2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide, also known as JNJ-26481585, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various types of cancer. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
Mechanism of Action
2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide is a selective inhibitor of HDACs, which are enzymes that regulate the acetylation status of histones and other proteins involved in gene expression. HDACs have been implicated in the development and progression of cancer, as they can promote the expression of oncogenes and inhibit the expression of tumor suppressor genes. By inhibiting HDAC activity, 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide can induce histone hyperacetylation and alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide has been shown to induce histone hyperacetylation in cancer cells and alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that the compound may have anti-metastatic properties. 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide has also been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide is its selectivity for HDACs, which reduces the likelihood of off-target effects. In addition, 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide has been shown to have a favorable pharmacokinetic profile in preclinical studies. However, one limitation of 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the potential for toxicity, as HDAC inhibitors have been associated with adverse effects such as thrombocytopenia and gastrointestinal toxicity.
Future Directions
There are several future directions for the development of 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide. One potential direction is the investigation of its efficacy in combination with other chemotherapeutic agents. Another direction is the exploration of its potential as a radiosensitizer in cancer therapy. In addition, further studies are needed to elucidate the mechanism of action of 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide and identify biomarkers that can be used to predict response to treatment. Finally, the development of more potent and selective HDAC inhibitors may improve the efficacy and safety of this class of drugs.
Scientific Research Applications
2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide has been extensively studied in preclinical models of cancer. The compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and colon cancer cells. The anti-tumor activity of 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents.
properties
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-13-23-20(27)17-10-5-6-11-18(17)24-19(26)12-7-14-25-21(28)15-8-3-4-9-16(15)22(25)29/h3-6,8-11H,2,7,12-14H2,1H3,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVGDVPLVKZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-N-propylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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